molecular formula C21H22O12 B1649301 Taxifolin 7-glucoside CAS No. 14292-40-1

Taxifolin 7-glucoside

Cat. No. B1649301
CAS RN: 14292-40-1
M. Wt: 466.4 g/mol
InChI Key: BJAHHJOBSKZTFE-JUIPTLLLSA-N
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Description

Taxifolin 7-O-β-D-glucoside is a flavonoid mainly found in the endosperm and is involved in defense against pathogens and UV damage . It is one of the main metabolites at the seed germination stage in Scutellaria baicalensis .


Molecular Structure Analysis

Taxifolin 7-glucoside has a molecular formula of C21H22O12 and an average mass of 466.392 Da . It has 7 defined stereocenters .


Chemical Reactions Analysis

Taxifolin has been found to inhibit the aggregation of amyloid fibrils . It also has the ability to regulate the expression of inflammatory cytokine genes, which is associated with the phosphorylation of IκB/STAT3 protein .


Physical And Chemical Properties Analysis

Taxifolin 7-glucoside is a solid substance that is soluble in DMSO up to 90 mg/mL . It has a density of 1.7±0.1 g/cm3 and a boiling point of 891.2±65.0 °C at 760 mmHg .

Scientific Research Applications

Antioxidant Activity

Taxifolin is a flavonoid compound with powerful antioxidant properties . It has been found to have superior antioxidant capacity compared to other common flavonoids .

Anti-inflammatory Properties

Taxifolin exhibits anti-inflammatory properties . It can help in mitigating inflammation, which is a common response to various diseases .

Anti-microbial Activity

Taxifolin has anti-microbial activities . It has been found to enhance the efficacy of antibiotics .

Neuroprotective Effects

Taxifolin has shown potential in the treatment of diseases related to the nervous system . This makes it a promising compound for neurodegenerative diseases.

Immune System Regulation

Research has shown that Taxifolin can have effects on the immune system . This could potentially be used to modulate immune responses in various conditions.

Digestive System Benefits

Taxifolin has been found to have benefits for the digestive system . This could potentially be used in the treatment of various digestive disorders.

Cardiovascular Protection

Flavonoids like Taxifolin have been associated with cardioprotective properties . This could potentially be used in the prevention and treatment of cardiovascular diseases.

Anti-cancer Properties

Taxifolin has been associated with anticancer properties . It has been found to inhibit and/or mitigate cancers .

Future Directions

Taxifolin has shown potential in the treatment of diseases across various systems of the human body, such as the nervous system, immune system, and digestive system . It has also shown potential as a multitargeted therapy for cervical cancer . Further experimental studies are necessary to validate these findings .

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAHHJOBSKZTFE-JUIPTLLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162220
Record name Taxifolin 7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxifolin 7-glucoside

CAS RN

14292-40-1
Record name Taxifolin 7-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin 7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAXIFOLIN 7-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743G7JDN9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: In what plant sources can Taxifolin 7-glucoside be found?

A1: Taxifolin 7-glucoside has been identified in various plant sources, particularly in onions (Allium cepa L. var. Tropea) [, ] and black rice (Oryza sativa L.) []. In onions, it is found alongside other flavonoids like quercetin and its derivatives.

Q2: What is the chemical structure of Taxifolin 7-glucoside?

A2: While the provided abstracts do not detail the spectroscopic data for Taxifolin 7-glucoside, they confirm its structure as a glycoside of taxifolin. This means it consists of the flavanonol taxifolin with a glucose molecule attached at the 7th position.

Q3: What analytical techniques are commonly used to identify and quantify Taxifolin 7-glucoside in plant materials?

A3: Researchers employ techniques like High-Performance Liquid Chromatography (HPLC) [, ], often coupled with mass spectrometry (LC-MS) [], to identify and quantify Taxifolin 7-glucoside. These methods allow for the separation and detection of this specific compound within complex plant extracts.

Q4: Does Taxifolin 7-glucoside exhibit any potential for skincare applications?

A4: Research suggests that Taxifolin 7-glucoside, found in black rice extract, might offer protection against UV-induced skin damage []. While the specific mechanism of action of Taxifolin 7-glucoside was not isolated in this study, its presence in the extract correlated with reduced UV-induced reactive oxygen species production in skin cells, suggesting potential antioxidant benefits.

Q5: Are there any studies investigating the anti-inflammatory properties of Taxifolin 7-glucoside?

A5: While the provided research doesn't directly investigate the anti-inflammatory properties of Taxifolin 7-glucoside in isolation, one study suggests that extracts of Smilax china containing Taxifolin 7-glucoside show anti-pelvic inflammatory effects in rats []. This finding indicates a potential area for further research into the specific contributions of Taxifolin 7-glucoside to these observed effects.

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